Cas no 84104-80-3 (Olean-12-en-29-oic acid, 3-(acetyloxy)-22-hydroxy-, g-lactone,(3b,20a,22a)-)
Olean-12-en-29-oic acid, 3-(acetyloxy)-22-hydroxy-, g-lactone,(3b,20a,22a)- Chemical and Physical Properties
Names and Identifiers
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- Olean-12-en-29-oic acid, 3-(acetyloxy)-22-hydroxy-, g-lactone, (3b,20a,22a)-
- Wilforlide A acetate
- (3β,22β)-29-Oxo-22,29-epoxyolean-12-en-3-yl acetate
- Olean-12-en-29-oic acid, 3-(acetyloxy)-22-hydroxy-, g-lactone,(3b,20a,22a)-
- [ "" ]
- 4,2-(Epoxymethano)picene, olean-12-en-29-oic acid deriv. (ZCI)
- FS-9088
- AKOS032962467
- (1S,2R,5S,6R,9R,11S,14R,15R,19S,21S)-2,5,6,10,10,14,21-HEPTAMETHYL-22-OXO-23-OXAHEXACYCLO[19.2.1.0(2),(1)?.0?,(1)?.0?,(1)?.0?,(1)?]TETRACOS-17-EN-11-YL ACETATE
- Olean-12-en-29-oic acid, 3-(acetyloxy)-22-hydroxy-, I(3)-lactone, (3I(2),20I+/-,22I+/-)-
- [(1S,2R,5S,6R,9R,11S,14R,15R,19S,21S)-2,5,6,10,10,14,21-heptamethyl-22-oxo-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-17-en-11-yl] acetate
- DTXSID201140744
- 84104-80-3
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- Inchi: 1S/C32H48O4/c1-19(33)35-24-12-13-30(6)22(27(24,2)3)11-14-32(8)23(30)10-9-20-21-17-28(4)18-25(36-26(28)34)29(21,5)15-16-31(20,32)7/h9,21-25H,10-18H2,1-8H3/t21-,22-,23+,24-,25-,28-,29+,30-,31+,32+/m0/s1
- InChI Key: KCKCIDCRXAOGCM-KXWOPETLSA-N
- SMILES: C[C@]12[C@@]3(CC[C@]4([C@H]5OC([C@@](C5)(C)C[C@H]4C3=CC[C@@H]1[C@]1(CC[C@H](OC(=O)C)C(C)(C)[C@@H]1CC2)C)=O)C)C
Computed Properties
- Exact Mass: 496.35500
- Monoisotopic Mass: 496.35526001g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 36
- Rotatable Bond Count: 2
- Complexity: 1040
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 10
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 7.5
- Topological Polar Surface Area: 52.6Ų
Experimental Properties
- Color/Form: Powder
- Density: 1.1±0.1 g/cm3
- Boiling Point: 565.3±50.0 °C at 760 mmHg
- Flash Point: 273.5±28.5 °C
- PSA: 52.60000
- LogP: 7.25510
- Vapor Pressure: 0.0±1.5 mmHg at 25°C
Olean-12-en-29-oic acid, 3-(acetyloxy)-22-hydroxy-, g-lactone,(3b,20a,22a)- Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
Olean-12-en-29-oic acid, 3-(acetyloxy)-22-hydroxy-, g-lactone,(3b,20a,22a)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | W23920-5mg |
(3β,22β)-29-Oxo-22,29-epoxyolean-12-en-3-yl acetate |
84104-80-3 | ,HPLC≥95.0% | 5mg |
¥5600.0 | 2023-09-06 | |
| TargetMol Chemicals | TMA0925-5 mg |
Wilforlide A acetate |
84104-80-3 | 98% | 5mg |
¥ 3,940 | 2023-07-10 | |
| TargetMol Chemicals | TMA0925-1 mL * 10 mM (in DMSO) |
Wilforlide A acetate |
84104-80-3 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4040 | 2023-09-15 | |
| TargetMol Chemicals | TMA0925-5mg |
Wilforlide A acetate |
84104-80-3 | 5mg |
¥ 3940 | 2024-07-19 | ||
| A2B Chem LLC | AH54399-5mg |
Wilforlide A acetate |
84104-80-3 | 95.0% | 5mg |
$702.00 | 2024-04-19 | |
| TargetMol Chemicals | TMA0925-1 ml * 10 mm |
Wilforlide A acetate |
84104-80-3 | 1 ml * 10 mm |
¥ 4040 | 2024-07-19 |
Olean-12-en-29-oic acid, 3-(acetyloxy)-22-hydroxy-, g-lactone,(3b,20a,22a)- Related Literature
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on Olean-12-en-29-oic acid, 3-(acetyloxy)-22-hydroxy-, g-lactone,(3b,20a,22a)-
Recent Advances in the Study of Olean-12-en-29-oic acid, 3-(acetyloxy)-22-hydroxy-, g-lactone,(3b,20a,22a)- (CAS: 84104-80-3)
The compound Olean-12-en-29-oic acid, 3-(acetyloxy)-22-hydroxy-, g-lactone,(3b,20a,22a)- (CAS: 84104-80-3) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its pharmacological activities, mechanisms of action, and recent advancements in its synthesis and application.
Recent studies have highlighted the compound's role as a triterpenoid derivative, which exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. A 2023 study published in the Journal of Natural Products demonstrated that this compound effectively inhibits the NF-κB signaling pathway, a key regulator of inflammation and immune responses. The study utilized in vitro models to show that the compound reduces the production of pro-inflammatory cytokines, suggesting its potential as a novel anti-inflammatory agent.
In the context of oncology, research has explored the compound's ability to induce apoptosis in cancer cells. A 2022 paper in Bioorganic & Medicinal Chemistry Letters reported that Olean-12-en-29-oic acid, 3-(acetyloxy)-22-hydroxy-, g-lactone,(3b,20a,22a)- selectively targets cancer cell lines by activating caspase-3 and caspase-9, leading to programmed cell death. The study also noted its low cytotoxicity towards normal cells, highlighting its potential as a targeted cancer therapy.
Advancements in synthetic chemistry have also facilitated the development of more efficient methods for producing this compound. A 2023 study in Tetrahedron Letters described a novel enzymatic approach to synthesize the g-lactone ring, which significantly improved yield and purity compared to traditional chemical methods. This breakthrough is expected to accelerate further pharmacological studies and potential clinical applications.
Despite these promising findings, challenges remain in optimizing the compound's bioavailability and pharmacokinetic properties. Recent research has focused on structural modifications to enhance its solubility and stability. For instance, a 2023 study in the European Journal of Medicinal Chemistry explored the synthesis of water-soluble derivatives, which showed improved efficacy in preclinical models.
In conclusion, Olean-12-en-29-oic acid, 3-(acetyloxy)-22-hydroxy-, g-lactone,(3b,20a,22a)- (CAS: 84104-80-3) represents a promising candidate for therapeutic development, with ongoing research addressing its limitations and expanding its potential applications. Future studies should focus on translational research to bridge the gap between laboratory findings and clinical use.
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